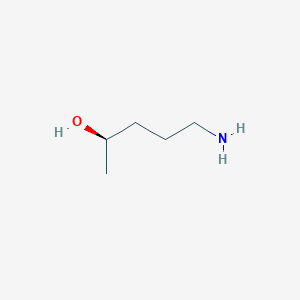![molecular formula C25H42N2O2 B12558546 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one CAS No. 143214-57-7](/img/structure/B12558546.png)
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is a complex organic compound that features a pyridine ring, an oxazinan ring, and a long hexadecanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia.
Oxazinan Ring Formation: The oxazinan ring is formed by reacting the pyridine derivative with an appropriate amine and an aldehyde under acidic conditions.
Attachment of the Hexadecanone Chain: The final step involves the attachment of the hexadecanone chain through a nucleophilic substitution reaction, where the oxazinan derivative reacts with a hexadecanone halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hexadecanone chain can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with different functional groups.
科学研究应用
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one involves its interaction with specific molecular targets. The pyridine and oxazinan rings can interact with enzymes or receptors, modulating their activity. The hexadecanone chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but lacks the oxazinan ring and hexadecanone chain.
1-(Pyridin-2-yl)propan-1-one: Contains a pyridine ring but has a shorter alkyl chain and no oxazinan ring.
1-(Piperidin-1-yl)hexadecan-1-one: Similar long alkyl chain but contains a piperidine ring instead of pyridine and oxazinan rings.
Uniqueness
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is unique due to its combination of a pyridine ring, an oxazinan ring, and a long hexadecanone chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
CAS 编号 |
143214-57-7 |
|---|---|
分子式 |
C25H42N2O2 |
分子量 |
402.6 g/mol |
IUPAC 名称 |
1-(2-pyridin-4-yl-1,3-oxazinan-3-yl)hexadecan-1-one |
InChI |
InChI=1S/C25H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-24(28)27-21-15-22-29-25(27)23-17-19-26-20-18-23/h17-20,25H,2-16,21-22H2,1H3 |
InChI 键 |
ULKAGMIXXHAAJX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCOC1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


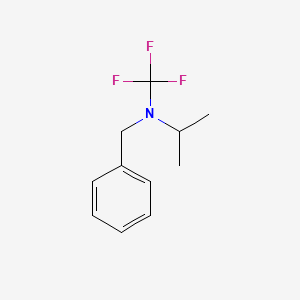
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
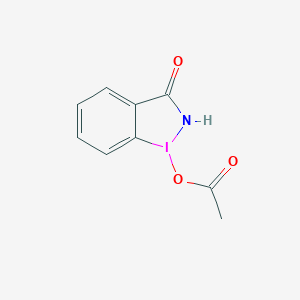
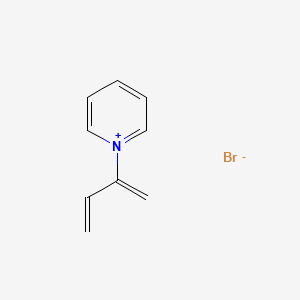


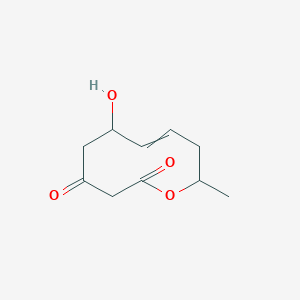
![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)
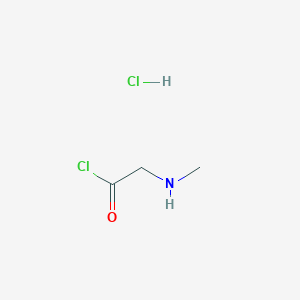

![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
